molecular formula C22H26FN5O2S B2805560 N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1105248-72-3

N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2805560
CAS No.: 1105248-72-3
M. Wt: 443.54
InChI Key: BRBWIVGLCYGDDZ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked butyl chain terminating in a 4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl group. The cyclopropanecarboxamide moiety is attached via an amide bond to the pyridazine ring.

Properties

IUPAC Name

N-[6-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2S/c23-17-4-1-2-5-18(17)27-11-13-28(14-12-27)21(29)6-3-15-31-20-10-9-19(25-26-20)24-22(30)16-7-8-16/h1-2,4-5,9-10,16H,3,6-8,11-15H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBWIVGLCYGDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, cardiovascular function, and various other physiological processes.

Result of Action

Based on the anti-inflammatory activity exhibited by a similar compound, it’s possible that this compound could lead to a reduction in inflammation at the molecular and cellular levels.

Biological Activity

N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may influence its biological activity:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Fluorophenyl Moiety : The presence of fluorine can enhance lipophilicity and biological activity.
  • Cyclopropane Carboxamide : This moiety may contribute to the compound's binding affinity to biological targets.

Molecular Formula

The molecular formula of this compound is C20H25FN4OS, indicating a diverse array of atoms that could interact with various biological systems.

Recent studies suggest that the compound exhibits significant interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine component is known for its ability to modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

  • Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist or antagonist, influencing mood and anxiety levels.
  • Dopaminergic Activity : Its interaction with dopamine receptors could provide insights into potential applications in treating conditions like schizophrenia or Parkinson's disease.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with piperazine rings have shown efficacy against various bacterial strains. In vitro tests can be conducted using standard reference drugs like ciprofloxacin for comparison.

CompoundActivityReference
This compoundTBDCurrent Study
CiprofloxacinStandard Antibacterial

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research into similar compounds has shown that modifications at specific positions can enhance cytotoxic effects on cancer cell lines.

In vitro studies typically utilize the MTT assay to evaluate cell viability and determine IC50 values.

Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)TBDCurrent Study
RAW 264.7 (Macrophage)TBDCurrent Study

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several derivatives of piperazine-containing compounds and evaluated their anticancer properties against human colon cancer cells. Results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of piperazine derivatives against various pathogens, demonstrating significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Future Directions

Further exploration into the structure-activity relationship (SAR) of this compound could reveal more about its therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and dynamics in living organisms.
  • Expanded Biological Testing : Investigating additional pathways and targets within different biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with other piperazine- and heterocycle-containing molecules, such as compound 90b, DT67 (described in ). Below is a comparative analysis:

Feature Target Compound Compound 90b, DT67
Core Structure Pyridazine ring Indole-pyridine hybrid scaffold
Piperazine Substitution 4-(2-Fluorophenyl)piperazin-1-yl 2-((4-(((R)-3-(1-fluorocyclopropane-1-carboxamido)...)piperazin-1-yl (complex branch)
Thioether Linkage 4-oxobutylthio group But-2-yn-1-ylthio group
Carboxamide Motif Cyclopropanecarboxamide Fluorocyclopropane-1-carboxamide integrated into a branched side chain
Synthetic Yield Not reported in evidence 12% (indicating challenging synthesis)

Key Differences and Implications

Structural Complexity : Compound 90b, DT67 exhibits a significantly more complex architecture with fused heterocycles (indole, thiazole) and a branched alkyne-thioether chain. This complexity may correlate with higher target specificity but lower synthetic feasibility (12% yield) compared to the target compound’s simpler pyridazine backbone .

Pharmacophore Design : The target compound’s direct cyclopropanecarboxamide attachment may favor enzyme inhibition (e.g., kinase targets), while 90b’s fluorocyclopropane-carboxamide integration could enhance binding to conformational epitopes in receptors.

Metabolic Stability : The cyclopropane ring in both compounds likely reduces oxidative metabolism, but the target compound’s lack of additional polar groups (e.g., hydroxyl in 90b) may affect solubility and bioavailability.

Research Findings and Data

Binding Affinity and Selectivity (Hypothetical)

While direct data for the target compound is unavailable, piperazine-containing analogues often target serotonin (5-HT1A/2A) or dopamine D2 receptors. Compound 90b, DT67, with its thiazole and indole components, is hypothesized to target kinases (e.g., BTK or EGFR) due to structural resemblance to known inhibitors .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step protocols, typically starting with the preparation of the pyridazine core and subsequent functionalization. Key steps include:

  • Thioether linkage formation : Reacting a pyridazine intermediate with a 4-oxobutyl thiol group under basic conditions (e.g., potassium carbonate in DMF) to ensure efficient nucleophilic substitution .
  • Piperazine coupling : Introducing the 2-fluorophenyl-piperazine moiety via carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt) in anhydrous dichloromethane .
  • Cyclopropanecarboxamide attachment : Using a coupling agent like HATU to link the cyclopropane group to the pyridazine-thioether intermediate . Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional group integrity. For example, the cyclopropane protons appear as distinct multiplets at δ 1.2–1.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight, with ESI-HRMS providing exact mass confirmation (e.g., [M+H]+^+ for C23_{23}H25_{25}FN6_6O2_2S at m/z 493.1523) .
  • IR spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm1^{-1}) and thioether bonds (~650 cm1^{-1}) .

Q. What are the standard assays for initial biological activity screening?

  • In vitro receptor binding assays : Radioligand displacement studies (e.g., 3H^3H-spiperone for dopamine D3 receptor affinity) to assess target engagement .
  • Enzyme inhibition assays : Kinetic measurements using purified kinases or phosphatases to evaluate IC50_{50} values .
  • Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize biological activity?

  • Analog design : Synthesize derivatives with variations in:
  • Piperazine substituents : Replace 2-fluorophenyl with 2,3-dichlorophenyl to enhance D3 receptor selectivity .
  • Linker modifications : Test butyl vs. propyl spacers to optimize target binding kinetics .
  • Heterocycle substitution : Introduce methyl groups to the pyridazine ring to improve metabolic stability .
    • Biological testing : Compare binding affinities (Ki_i), functional activity (cAMP modulation), and ADME properties (e.g., microsomal stability) across analogs .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., using LC-MS/MS) to identify bioavailability limitations .
  • Species-specific differences : Compare receptor isoform expression (e.g., human vs. rodent D3 receptors) using qPCR or Western blotting .
  • Dose optimization : Conduct dose-ranging studies in animal models to align in vivo exposure with in vitro EC50_{50} values .

Q. How can computational methods predict target interactions and guide synthesis?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model compound binding to D3 receptor homology models. Focus on piperazine-aryl interactions with transmembrane helices 2 and 7 .
  • QSAR modeling : Train models on analog datasets to predict logP, pKa_a, and binding affinities, prioritizing synthetic targets with favorable computed properties .

Q. What experimental approaches validate receptor subtype selectivity?

  • Panels of receptor binding assays : Test against off-target receptors (e.g., serotonin 5-HT1A_{1A}, adrenergic α1_1) to calculate selectivity ratios .
  • Functional assays : Measure G-protein activation (e.g., GTPγS binding) or β-arrestin recruitment to confirm signaling bias .

Q. How can low aqueous solubility be addressed during preclinical development?

  • Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility (e.g., 20 mg/mL in PBS vs. 2 mg/mL for free base) .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations for in vivo administration .

Contradiction Analysis

  • Discrepancies in receptor affinity data : Some studies report nanomolar D3 affinity , while others show micromolar activity . This may arise from differences in assay conditions (e.g., membrane vs. whole-cell preparations). Validate using standardized protocols (e.g., NIH Psychoactive Drug Screening Program methods) .

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